4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Description
4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a hydroxyl (-OH) group at the 4-position and a methoxy (-OCH₃) group at the 3'-position of the biphenyl scaffold, along with an aldehyde (-CHO) group at the 3-position (Figure 1). This compound’s unique substitution pattern confers distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. The hydroxyl group enhances hydrogen-bonding capacity, while the methoxy group contributes to electron-donating effects, modulating the aldehyde’s electrophilicity. These features make it a versatile intermediate in organic synthesis and a candidate for pharmacological studies .
Properties
IUPAC Name |
2-hydroxy-5-(3-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGABTIBNYPSCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602401 | |
| Record name | 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892873-58-4 | |
| Record name | 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a biphenyl precursor, followed by subsequent functional group transformations. For example, a Friedel-Crafts acylation reaction can introduce an acyl group at the desired position, which can then be converted to an aldehyde group through oxidation reactions .
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as Lewis acids, and controlled reaction environments are crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid
Reduction: 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₂O₃
- Molecular Weight : 228.243 g/mol
- Functional Groups : Hydroxy (-OH), Methoxy (-OCH₃), and Aldehyde (-CHO)
The presence of these functional groups contributes to the compound's reactivity and potential biological activity.
Organic Synthesis
4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions:
- Reactions :
- Oxidation : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
- Reduction : The aldehyde group can be reduced to form a primary alcohol.
- Substitution : The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
These reactions make it a valuable intermediate for synthesizing pharmaceuticals and agrochemicals.
Research has indicated that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that biphenyl derivatives can possess antimicrobial effects, which may be applicable in developing new antibiotics.
- Anticancer Activity : Some derivatives have been investigated for their potential to inhibit cancer cell growth, making them candidates for cancer therapy.
For instance, research published in the Journal of Medicinal Chemistry highlights the exploration of biphenyl compounds for their anticancer properties .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a lead candidate for drug discovery. Its unique structural features allow it to interact with biological targets effectively.
- Mechanism of Action : The hydroxyl and aldehyde groups can participate in hydrogen bonding and covalent interactions with enzymes or receptors, influencing biological activity .
Research indicates that modifications to the biphenyl structure can enhance pharmacological properties, leading to improved efficacy and reduced side effects in therapeutic applications.
Case Study 1: Anticancer Activity
A study examined the anticancer potential of various biphenyl derivatives, including those related to this compound. Results indicated significant inhibition of cell proliferation in specific cancer cell lines, suggesting a promising avenue for further development .
Case Study 2: Antimicrobial Research
Another investigation focused on the antimicrobial properties of biphenyl derivatives. The study found that certain modifications could enhance the efficacy against resistant bacterial strains, highlighting the compound's potential as a new antibiotic agent .
Mechanism of Action
The mechanism of action of 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. Additionally, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and chemical profiles of biphenyl carbaldehydes are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Key Structural Features and Unique Properties
| Compound Name | Substituents | Unique Features |
|---|---|---|
| 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | 4-OH, 3'-OCH₃, 3-CHO | Balanced polarity; enhanced hydrogen bonding and moderate electrophilicity . |
| 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | 4-Cl, 3'-OCH₃, 3-CHO | Chlorine increases reactivity via halogen bonding; reduced solubility . |
| 6-Hydroxy-5-methoxy[1,1'-biphenyl]-3-carbaldehyde | 6-OH, 5-OCH₃, 3-CHO | Methoxy at 5-position improves solubility; altered enzyme binding . |
| 4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | 4-OH, 3'-Cl, 3'-F, 3-CHO | Halogens enhance reactivity; dual halogen interactions with biomolecules . |
| 4',6-Dihydroxy-3',5-dimethoxy[1,1'-biphenyl]-3-carboxaldehyde | 4',6-OH, 3',5-OCH₃, 3-CHO | Multiple polar groups increase antioxidant activity; reduced membrane permeability . |
Chemical Reactivity
- Electrophilicity : The aldehyde group’s reactivity is modulated by adjacent substituents. Methoxy groups (electron-donating) reduce electrophilicity compared to halogenated analogs (e.g., 4-Chloro-3'-methoxy derivative), where electron-withdrawing Cl increases aldehyde reactivity .
- Solubility : Methoxy groups generally enhance solubility (e.g., 6-Hydroxy-5-methoxy analog has a solubility index of 0.90 vs. 0.88 for 2-Hydroxy derivatives) . However, halogens (Cl, F) and bulky groups (benzyloxy) reduce aqueous solubility .
Biological Activity
4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in various fields of medicine and biochemistry.
This compound, with the CAS number 892873-58-4, is characterized by the presence of a hydroxyl group and a methoxy group on a biphenyl structure. Its molecular formula is C15H14O3, and it exhibits properties typical of phenolic compounds, including antioxidant activity and potential interactions with biological membranes .
Antioxidant Activity
The compound demonstrates significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Studies have shown that similar compounds with hydroxyaryl aldehyde motifs exhibit potent antioxidant effects by modulating oxidative stress pathways .
Anticancer Effects
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been noted to induce apoptosis in prostate cancer cells (PC-3 and DU145) through mechanisms involving cell cycle arrest and DNA damage . The compound's effectiveness was evaluated using the MTT assay, which measures cell viability, revealing a dose-dependent decrease in cell survival.
| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
|---|---|---|---|
| PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to chromatin condensation and DNA fragmentation.
- NF-κB Pathway Modulation : Similar compounds have been identified as inhibitors of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression . By inhibiting this pathway, the compound may reduce the expression of pro-inflammatory cytokines.
Case Studies
Recent studies have explored the effects of biphenyl derivatives on various disease models:
- Cancer Models : In vivo studies using mouse models have indicated that derivatives similar to this compound can suppress tumor growth effectively.
- Neuroprotection : The antioxidant properties suggest potential applications in neuroprotection against diseases such as Alzheimer's and Parkinson's disease.
Q & A
Q. How does the biphenyl scaffold influence this compound’s electronic properties?
- Methodological Answer : The conjugated π-system delocalizes electron density, stabilizing the aldehyde group. Use Hammett substituent constants (σ) to quantify electron-withdrawing/donating effects of the methoxy and hydroxy groups. Electrochemical methods (cyclic voltammetry) reveal oxidation potentials linked to antioxidant activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
